1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide
Description
Properties
Molecular Formula |
C22H24ClN3O3S |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-indol-1-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3S/c23-19-5-7-20(8-6-19)30(28,29)26-14-10-18(11-15-26)22(27)24-12-16-25-13-9-17-3-1-2-4-21(17)25/h1-9,13,18H,10-12,14-16H2,(H,24,27) |
InChI Key |
VPRFWAIIBIRAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:
Formation of the Indole Intermediate: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Coupling Reactions: The final step involves coupling the indole and piperidine intermediates with the 4-chlorophenylsulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Sulfide derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar piperidine and sulfonamide structures demonstrate enhanced antimicrobial properties. A study found that derivatives containing the sulfonamide group significantly improved antimicrobial efficacy compared to their non-sulfonamide counterparts. The compound has shown effectiveness against various bacterial strains, which could lead to the development of new antibiotics .
Anticancer Mechanisms
The anticancer potential of this compound has been explored through several studies. Key findings include:
- Apoptosis Induction : The compound induces apoptosis in cancer cells, characterized by increased caspase activity, which is crucial for programmed cell death .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells .
- Safety Profile : Toxicity assessments indicate that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is particularly noteworthy:
- Acetylcholinesterase Inhibition : Compounds similar to this structure have shown promise in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound has also been evaluated for urease inhibitory activity, which is significant for treating urinary tract infections. Studies have reported IC50 values indicating strong inhibitory effects compared to standard drugs .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with key structural analogues:
Key Structural and Functional Differences
Sulfonyl Group Variations :
- The target compound’s 4-chlorophenylsulfonyl group contrasts with 4-acetamidophenylsulfonyl (CAS 304668-29-9) and 4-methylphenylsulfonyl (CAS 1024183-79-6). Chlorine’s electronegativity may enhance binding to hydrophobic pockets, while acetamido/methyl groups could alter metabolic stability .
Heterocyclic Substituents :
- The N-ethylindole-1-yl group in the target compound differs from benzothiazole (CAS 941962-26-1) and indol-3-yl (CAS 26844-32-6). Indole-1-yl’s position may favor interactions with serotonin receptors, whereas benzothiazole is common in kinase inhibitors .
Carboxamide vs. Carbohydrazide: The target’s carboxamide group is replaced by a carbohydrazide in CAS 1024183-79-6.
Biological Activity
The compound 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive review of its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN2O4S2
- Molecular Weight : 474.98 g/mol
- CAS Number : Not explicitly provided but related compounds exist in literature.
The structural features of this compound include a piperidine ring, an indole moiety, and a sulfonamide functional group, which are known to contribute to various biological activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. A study on synthesized derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole showed moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak to Moderate |
These findings suggest that the compound may be effective against certain pathogenic bacteria, potentially offering a basis for developing new antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various studies. Notably, it has shown strong inhibitory activity against:
- Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer's disease.
- Urease : Inhibition of this enzyme can be significant in managing infections caused by urease-producing bacteria.
The IC50 values for some related compounds were reported as follows:
| Compound ID | IC50 (µM) |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| 7n | 2.17 ± 0.006 |
| 7o | 1.13 ± 0.003 |
| Reference | 21.25 ± 0.15 (Thiourea) |
These results indicate that certain derivatives of the compound have the potential to be developed into effective drugs targeting these enzymes .
Synthesis and Characterization
The synthesis of the compound involves several steps including the formation of the piperidine ring and the introduction of the sulfonamide group. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) have been employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Implications
The pharmacological profile of compounds containing piperidine and sulfonamide functionalities suggests diverse therapeutic potentials including:
- Antibacterial : Combatting bacterial infections.
- Enzyme Inhibition : Potential for treating neurological disorders and managing urea-related infections.
- Cancer Chemotherapy : Some derivatives have shown promise in anticancer studies.
Research indicates that these compounds could serve as templates for developing new drugs with enhanced efficacy and reduced side effects compared to existing therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
